3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
The compound "3,5-dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its wide range of biological activities. Pyrazole derivatives, particularly those with a sulfonamide group, have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, which are targets for the treatment of conditions such as glaucoma, epilepsy, and Alzheimer's disease . These compounds have also been evaluated for their anti-inflammatory, antimicrobial, and antioxidant properties .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives typically involves the reaction of pyrazole with different sulfonyl chlorides or through multi-step synthetic pathways that may include the formation of intermediates such as N-propargylic sulfonylhydrazone derivatives . Advanced synthetic techniques, such as Lewis base catalysis, have been employed to facilitate the synthesis of highly substituted pyrazole derivatives, including those with sulfonyl groups . The structures of these synthesized molecules are usually characterized by various spectroscopic methods, including FT-IR, NMR (1H, 13C, 19F), and mass spectrometry .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of pyrazole-sulfonamide derivatives can be determined using computational methods such as Density Functional Theory (DFT). These studies provide insights into the molecular electrostatic potential, which is useful for predicting sites of electrophilic and nucleophilic attack, as well as intramolecular interactions that can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .
Chemical Reactions Analysis
Pyrazole-sulfonamide derivatives can undergo various chemical reactions, including those catalyzed by iodine and ascorbic acid, to construct complex molecules like pyrazolo[1,5-a]quinoline thioether derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the outcome of reactions such as Suzuki coupling or controlled oxidation to form sulfoxides and sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring and the presence of the sulfonamide group. These properties are crucial for the biological activity of the compounds, as they affect the compounds' ability to interact with biological targets and their pharmacokinetic profiles . Theoretical calculations can also provide information on non-linear optical properties, which are important for materials science applications .
Scientific Research Applications
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives of heterocyclic compounds like 3,5-dimethyl-1H-pyrazole-4-sulfonamide show promise in inhibiting human carbonic anhydrases, enzymes crucial for various biochemical processes. The presence of heterocyclic systems in these sulfonamides enhances their binding ability to the active sites of carbonic anhydrases, thereby inhibiting their activity. This inhibition is vital for researching specific biological activities and developing new substances (Komshina et al., 2020).
Anti-cancer and Antimicrobial Activities
Synthesized sulfonamide derivatives, including pyrazole variants, have been evaluated for their potential as carbonic anhydrase and acetylcholinesterase inhibitors. These compounds exhibit low cytotoxicity, making them good candidates for developing novel inhibitors for these enzymes. Their selectivity towards cancer cell lines, though generally low, indicates potential for broad-spectrum antitumor activity (Ozmen Ozgun et al., 2019).
Supramolecular Network Contributions
3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives have been used in studying new metallomacrocyclic Pd(II) complexes, contributing to the development of two-dimensional layer polymers and three-dimensional networks. This research provides insights into the effects of ligand structures on the topology and interpenetration form of these networks (León et al., 2013).
Inhibition of Xanthine Oxidase
Pyrazole-based derivatives, including those derived from 3,5-dimethyl-1H-pyrazole-4-sulfonamide, have been studied for their inhibitory activity against xanthine oxidase. This enzyme is significant in the formation of uric acid from xanthine, and its inhibition is crucial for understanding and managing diseases like gout. Some synthesized compounds have demonstrated moderate inhibitory activity, suggesting potential therapeutic applications (Deqiang et al., 2015).
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFEOHPKNBRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276776 | |
Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-54-3 | |
Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88398-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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